molecular formula C13H11NO3S B3011945 N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 303104-26-9

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B3011945
CAS No.: 303104-26-9
M. Wt: 261.3
InChI Key: FJAYIJBUZPEXHU-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a compound that features a benzamide group attached to a thiophene ring through a hydroxy-oxoethyl linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can be achieved through several synthetic routes. One common method involves the condensation of benzamide with a thiophene derivative under specific reaction conditions. For instance, the reaction between benzamide and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-[1-keto-2-oxo-2-(thiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of N-[1-hydroxy-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-hydroxy-2-oxo-2-(furan-2-yl)ethyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[1-hydroxy-2-oxo-2-(pyridin-2-yl)ethyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-11(10-7-4-8-18-10)13(17)14-12(16)9-5-2-1-3-6-9/h1-8,13,17H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYIJBUZPEXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-26-9
Record name N-(1-HYDROXY-2-OXO-2-(2-THIENYL)ETHYL)BENZAMIDE
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